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Compound Name: 2-Methyl-5,5-diphenyloxane

Cat. No.: B15161108

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive preliminary investigation of the novel
chemical entity, 2-Methyl-5,5-diphenyloxane. In the absence of existing literature, this guide
constructs a predictive profile of the molecule, including a plausible synthetic route, expected
analytical data, and a hypothesized biological activity profile based on structurally related
compounds. Detailed experimental protocols for its synthesis, characterization, and initial
biological screening are provided to guide future research endeavors.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in
numerous natural products and synthetic drugs.[1] Similarly, the diphenylmethane motif is a
core structural element in a variety of pharmacologically active compounds. The novel fusion of
these two pharmacophores in 2-Methyl-5,5-diphenyloxane presents an intriguing candidate
for investigation, with potential applications in oncology, neuropharmacology, or anti-
inflammatory therapies. This guide outlines a proposed research framework for the initial
exploration of this compound.

Proposed Synthesis

A plausible and efficient route to synthesize 2-Methyl-5,5-diphenyloxane is via an acid-
catalyzed intramolecular hydroalkoxylation, a variation of the Prins cyclization.[2][3] This
approach involves the cyclization of an unsaturated alcohol precursor.
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Proposed Synthetic Pathway:

The synthesis can be envisioned in two main steps starting from commercially available
materials:

e Step 1: Synthesis of 4,4-diphenylpent-1-en-5-ol. This intermediate can be prepared by the
Grignard reaction of benzophenone with allylmagnesium bromide, followed by an acidic

workup.

o Step 2: Acid-Catalyzed Cyclization. The unsaturated alcohol is then treated with a Brgnsted
or Lewis acid to induce an intramolecular cyclization to form the 2-Methyl-5,5-
diphenyloxane.[4]
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Caption: Proposed two-step synthesis of 2-Methyl-5,5-diphenyloxane.

Predicted Physicochemical and Spectroscopic Data

Based on the proposed structure, the following physicochemical and spectroscopic
characteristics are anticipated. This data is essential for the characterization and confirmation
of the synthesized compound.

Table 1: Predicted Physicochemical and Spectroscopic Data
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Property Predicted Value
Molecular Formula C1sH200

Molecular Weight 252.35 g/mol
Appearance White to off-white solid

& 7.20-7.40 (m, 10H, Ar-H), 4.00-4.10 (m, 1H, -
1H NMR (400 MHz, CDCls) O-CH-), 2.10-2.20 (m, 2H, -CHz-), 1.80-1.90 (m,
2H, -CHz-), 1.25 (d, J=6.0 Hz, 3H, -CHs)

5 145.0 (2C, Ar-C), 128.5 (4C, Ar-CH), 127.0
(4C, Ar-CH), 126.0 (2C, Ar-CH), 85.0 (C-O),

75.0 (CH-0), 40.0 (C-Phz), 35.0 (CHz2), 30.0

(CH2), 22.0 (CH3)

13C NMR (100 MHz, CDCls)

3060-3030 (Ar C-H stretch), 2970-2850
IR (KBr, cm™1) (Aliphatic C-H stretch), 1600, 1495, 1450 (Ar
C=C stretch), 1100-1050 (C-O stretch)

miz (%): 252 (M*), 237 (M* - CHs), 195, 183,

Mass Spec () 165, 105, 91, 77

Hypothesized Biological Activity

The structural motifs of 2-Methyl-5,5-diphenyloxane suggest several potential avenues for
biological activity. Oxane derivatives are known to exhibit a wide range of pharmacological
effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The diphenyl
moiety is present in many kinase inhibitors and other targeted therapies.

Given these precedents, it is hypothesized that 2-Methyl-5,5-diphenyloxane may exhibit
cytotoxic activity against cancer cell lines, potentially through the inhibition of a specific kinase
signaling pathway. The bulky, lipophilic diphenyl groups could facilitate binding to hydrophobic
pockets in enzyme active sites.
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Caption: Hypothesized inhibition of a kinase signaling pathway.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, characterization, and
preliminary biological evaluation of 2-Methyl-5,5-diphenyloxane.
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Protocol 5.1.1: Synthesis of 4,4-diphenylpent-1-en-5-ol

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add magnesium
turnings (1.2 g, 50 mmol).

Add 50 mL of anhydrous diethyl ether.
Slowly add allyl bromide (4.3 mL, 50 mmol) dropwise to initiate the Grignard reaction.

Once the reaction is initiated, add the remaining allyl bromide at a rate that maintains a
gentle reflux.

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

In a separate flask, dissolve benzophenone (8.2 g, 45 mmol) in 50 mL of anhydrous diethyl
ether.

Cool the Grignard reagent to 0 °C and slowly add the benzophenone solution dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution
(50 mL).

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

Purify the crude product by column chromatography on silica gel (eluent: 10:1 hexanes:ethyl
acetate) to yield the desired alcohol.

Protocol 5.1.2: Synthesis of 2-Methyl-5,5-diphenyloxane

Dissolve 4,4-diphenylpent-1-en-5-ol (2.4 g, 10 mmol) in 50 mL of dichloromethane.

Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) to the solution.
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 Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

e Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution
(20 mL).

o Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel (eluent: 20:1 hexanes:ethyl
acetate) to yield 2-Methyl-5,5-diphenyloxane.

Protocol 5.2.1: NMR Spectroscopy

Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterated chloroform
(CDClIs).

Transfer the solution to an NMR tube.

Acquire *H and 3C NMR spectra on a 400 MHz spectrometer.[6][7]

Process the spectra and compare the chemical shifts, multiplicities, and integration to the
predicted values.[8]

Protocol 5.2.2: Mass Spectrometry

» Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol
or dichloromethane).

e Analyze the sample using an electron ionization (El) mass spectrometer.

o Determine the molecular weight from the molecular ion peak and analyze the fragmentation
pattern.[9]
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Caption: Workflow for the preliminary biological evaluation.
Protocol 5.3.1: In Vitro Cytotoxicity MTT Assay[10]

¢ Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates
at a density of 5,000-10,000 cells per well and incubate for 24 hours.

« Compound Treatment: Prepare a stock solution of 2-Methyl-5,5-diphenyloxane in DMSO.
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to
100 puM. Add the compound solutions to the cells and incubate for 48-72 hours. Include
vehicle (DMSO) and positive (e.g., doxorubicin) controls.
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e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C.

e Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

e Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the ICso value (the concentration that inhibits 50% of cell growth).

Protocol 5.3.2: Kinase Inhibition Profiling

e |If the compound shows significant cytotoxicity (ICso < 10 uM), perform a broad-panel kinase
inhibition screen.

o Submit the compound to a commercial service or an in-house facility for screening against a
panel of kinases (e.g., 50-400 kinases) at a fixed concentration (e.g., 1 or 10 uM).[12][13]

e The assay typically measures the residual kinase activity after incubation with the test
compound, often using a radiometric or fluorescence-based method.

e Analyze the results to identify any kinases that are significantly inhibited (e.g., >50%
inhibition).

o For any identified "hits," perform follow-up dose-response assays to determine the ICso value
for the specific kinase-inhibitor interaction.[14]

Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and
preliminary biological evaluation of the novel compound 2-Methyl-5,5-diphenyloxane. The
proposed synthetic route is feasible, and the predicted analytical data will serve as a
benchmark for structural confirmation. The hypothesized biological activity in the realm of
kinase inhibition provides a clear direction for initial pharmacological screening. The detailed
protocols herein are intended to enable researchers to embark on the investigation of this
promising new chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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